molecular formula C17H20ClNO B1240262 (S)-3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride CAS No. 53648-31-0

(S)-3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride

Cat. No.: B1240262
CAS No.: 53648-31-0
M. Wt: 289.8 g/mol
InChI Key: CNNVSINJDJNHQK-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-nefopam hydrochloride is a hydrochloride obtained by reaction of (S)-nefopam with one equivalent of hydrochloric acid (the racemic salt is an analgesic drug). It contains a (S)-nefopam(1+). It is an enantiomer of a (R)-nefopam hydrochloride.

Scientific Research Applications

Conformation and Structure Analysis

  • Conformational Study : The solid-state structures of (+/-)- and (+)-nefopam hydrochloride, which is another name for (S)-3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride, were determined through single-crystal X-ray diffraction analysis. This study revealed a modified boat-chair conformation of the eight-membered ring with an equatorial N-methyl group, influenced by two sp2-hybridized ring atoms. This information is crucial for understanding the molecular structure and potential interactions of the compound (Glaser, Cohen, Donnell, & Agranat, 1986).

Synthesis and Chemical Reactions

  • Synthesis and Rearrangements : A study focused on the synthesis of heterocyclic derivatives like tetrahydro-1H-2,3-benzoxazocine and hexahydro-2,3-benzoxazonine using the Meisenheimer rearrangement of corresponding N-oxide derivatives. This research provides insights into the chemical synthesis pathways and potential applications of derivatives of this compound (Bremner, Browne, Davies, & Raston, 1980).

  • Degradation Mechanism in Solution : Research was conducted to understand the degradation mechanism of nefopam in solution under stressed storage conditions. This study revealed various degradation products and proposed potential pathways for the degradation process, which is significant for understanding the stability and storage conditions of the compound (Wang, Tu, Allen, & Cheng, 1990).

Molecular Interactions and Properties

  • NMR Conformational Studies : A study using NMR spectroscopy investigated the conformation of quaternary nitrogen derivatives of nefopam. This research provides insights into the molecular interactions and structural properties of the compound in various states, which is important for understanding its chemical behavior (Glaser, Peleg, & Geresh, 1990).

Properties

53648-31-0

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

(1S)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/t17-;/m0./s1

InChI Key

CNNVSINJDJNHQK-LMOVPXPDSA-N

Isomeric SMILES

CN1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

53648-31-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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